molecular formula C17H18F3NO2 B2547631 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1223884-65-8

2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol

Cat. No. B2547631
CAS RN: 1223884-65-8
M. Wt: 325.331
InChI Key: MYNZNYYVBLUGNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with raw materials like o-dihydroxybenzene and ethanol, followed by substitution and nitration reactions, and finally, catalytic hydrogenation to introduce amino groups . The synthesis process is optimized for yield and purity, with recrystallization steps to obtain the final pure product. The synthesis of similar compounds also involves the reaction of substituted benzaldehydes with amines to form Schiff bases, which are characterized by their imine functional group .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . These studies reveal that the compounds prefer the enol form in the solid state and feature stable crystal structures with intramolecular hydrogen bonding and π-π packing interactions . The molecular geometry and vibrational frequencies have been calculated using computational methods such as density functional theory (DFT) and Hartree–Fock (HF) .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol." However, the related compounds studied exhibit tautomeric behavior, existing in enol form even in solvent media . Schiff bases, which are structurally related to the compound , are known to participate in various chemical reactions, including those involving their imine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through spectroscopic methods such as IR, UV-Vis, and NMR . These studies provide insights into the electronic structure, spectroscopic properties, and thermodynamic properties of the molecules. Theoretical calculations have been used to predict properties such as molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . Additionally, the radical scavenging activities of some compounds have been assessed, indicating potential antioxidant properties .

Scientific Research Applications

1. Synthesis and Characterization in Chemistry

The synthesis and characterization of chemical compounds related to 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol is a significant area of research. Studies like those by Bhunia et al. (2015) in "RSC Advances" focus on synthesizing and characterizing similar compounds for their potential applications in various fields, including material science and drug development (Bhunia et al., 2015).

2. Antioxidant Activity

Research on the antioxidant activities of phenolic compounds, which are structurally related to 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol, is also prominent. Chen et al. (2020) in "Scientific Reports" explored the structure-antioxidant activity relationship of phenolic acids, providing insights into how different functional groups impact antioxidant activities (Chen et al., 2020).

3. Photophysical Properties

Studies such as those by Wright et al. (1997) in "Journal of the American Chemical Society" focus on the photophysical properties of phenolic antioxidants, which are closely related to the structure of 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol. Such research is crucial in understanding the electronic and optical behaviors of these compounds (Wright et al., 1997).

4. Fluorescence Sensing

The ability of certain phenolic compounds to act as fluorescence sensors for various applications, like pH sensing, is another area of research. Halder et al. (2018) in "Journal of Luminescence" demonstrated the use of a Schiff-base molecule for colorimetric and fluorescence sensing of pH, highlighting the potential of similar compounds in sensor technology (Halder et al., 2018).

5. Application in Magnetic Materials

Research by Qin et al. (2017) in "Chemistry, an Asian journal" explored the use of related phenolic compounds in the synthesis of lanthanide complexes with applications in magnetic materials. Such complexes can exhibit single-molecule magnet (SMM) behavior, which is significant in the development of high-performance magnetic materials (Qin et al., 2017).

properties

IUPAC Name

2-ethoxy-6-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2/c1-2-23-15-8-4-6-13(16(15)22)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21-22H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNZNYYVBLUGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol

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